molecular formula C16H14F3N3S B15118413 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile

4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile

Cat. No.: B15118413
M. Wt: 337.4 g/mol
InChI Key: FLUOHJLKTDKZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a trifluoromethyl thiazole moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the formation of the piperidine ring followed by the introduction of the phenyl and trifluoromethyl thiazole groups. The carbonitrile group is usually introduced in the final steps of the synthesis.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.

    Introduction of Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions involving cyanide ions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of quinones and sulfoxides.

    Reduction: Reduction can lead to the formation of primary amines.

    Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in biological research to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is unique due to the combination of its structural features, including the trifluoromethyl thiazole moiety, which imparts distinct chemical and biological properties. The presence of the piperidine ring and carbonitrile group further enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14F3N3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile

InChI

InChI=1S/C16H14F3N3S/c17-16(18,19)13-10-23-14(21-13)22-8-6-15(11-20,7-9-22)12-4-2-1-3-5-12/h1-5,10H,6-9H2

InChI Key

FLUOHJLKTDKZGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.